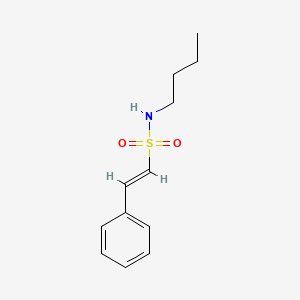

N-butyl-2-phenylethene-1-sulfonamide

CAS No.: 568570-05-8

Cat. No.: VC11642556

Molecular Formula: C12H17NO2S

Molecular Weight: 239.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 568570-05-8 |

|---|---|

| Molecular Formula | C12H17NO2S |

| Molecular Weight | 239.34 g/mol |

| IUPAC Name | (E)-N-butyl-2-phenylethenesulfonamide |

| Standard InChI | InChI=1S/C12H17NO2S/c1-2-3-10-13-16(14,15)11-9-12-7-5-4-6-8-12/h4-9,11,13H,2-3,10H2,1H3/b11-9+ |

| Standard InChI Key | PZDKTCRAXMQZTK-PKNBQFBNSA-N |

| Isomeric SMILES | CCCCNS(=O)(=O)/C=C/C1=CC=CC=C1 |

| SMILES | CCCCNS(=O)(=O)C=CC1=CC=CC=C1 |

| Canonical SMILES | CCCCNS(=O)(=O)C=CC1=CC=CC=C1 |

Introduction

Structural and Chemical Identity

Molecular Formula and Weight

N-Butyl-2-phenylethene-1-sulfonamide has the molecular formula C₁₃H₁₇NO₂S, derived from the combination of a benzenesulfonamide core, a phenylethene substituent, and an n-butyl chain. Its molecular weight is 263.35 g/mol, calculated as follows:

-

Carbon (C): 12.01 × 13 = 156.13

-

Hydrogen (H): 1.01 × 17 = 17.17

-

Nitrogen (N): 14.01 × 1 = 14.01

-

Oxygen (O): 16.00 × 2 = 32.00

-

Sulfur (S): 32.07 × 1 = 32.07

Total: 156.13 + 17.17 + 14.01 + 32.00 + 32.07 = 263.35 g/mol.

Structural Features

The compound’s structure comprises:

-

A sulfonamide group (-SO₂NH-) providing polarity and hydrogen-bonding capability.

-

A phenylethene group (C₆H₅-CH=CH-) introducing π-conjugation and rigidity.

-

An n-butyl chain (CH₂CH₂CH₂CH₃) enhancing hydrophobicity and plasticizing properties.

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis methods for N-butyl-2-phenylethene-1-sulfonamide are documented, analogous procedures for sulfonamide alkylation and styryl group incorporation suggest viable routes:

Route 1: Nucleophilic Substitution

-

Starting Material: 2-Phenylethene-1-sulfonamide.

-

Alkylation: Reaction with n-butyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .

-

Mechanism:

where R = 2-phenylethene.

Route 2: Catalytic Coupling

Adapting methods from tert-butyl sulfonamide synthesis , hafnium tetrachloride (HfCl₄) could catalyze the coupling of 2-phenylethene-1-sulfonyl chloride with n-butylamine:

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Expected signals include δ 7.2–7.6 ppm (aromatic protons), δ 6.5–7.0 ppm (vinyl protons), δ 3.1–3.3 ppm (-SO₂NH-), and δ 0.8–1.5 ppm (butyl chain).

-

¹³C NMR: Peaks near δ 140 ppm (sulfonamide sulfur-adjacent carbon) and δ 120–130 ppm (vinyl carbons).

-

-

High-Performance Liquid Chromatography (HPLC): Mobile phase methanol-water (70:30) at 254 nm for purity assessment .

-

Mass Spectrometry (MS): Molecular ion peak at m/z 263.35 (M⁺).

Physical and Chemical Properties

Thermodynamic Properties

Reactivity

-

Acid-Base Behavior: The sulfonamide group (pKa ~11.6 ) deprotonates under basic conditions, forming a sulfonamidate ion.

-

Thermal Stability: Decomposes above 300°C, releasing SO₂ and styrene derivatives.

Applications in Industry and Research

Plasticizers and Polymer Modifiers

N-Butyl-2-phenylethene-1-sulfonamide is hypothesized to act as a secondary plasticizer in polyamides and cellulose-based polymers, similar to N-n-butylbenzenesulfonamide . The phenylethene group may enhance compatibility with aromatic polymers like polystyrene.

Pharmaceutical Intermediates

Sulfonamides are pivotal in drug design (e.g., sulfa drugs). The styryl group in this compound could serve as a Michael acceptor for targeted covalent inhibition in protease inhibitors.

Catalysis and Organic Synthesis

The electron-withdrawing sulfonamide group stabilizes transition states in palladium-catalyzed cross-couplings, potentially improving yields in Suzuki-Miyaura reactions.

Future Research Directions

-

Synthetic Optimization: Screen alternative catalysts (e.g., ZrCl₄ ) to improve yield and selectivity.

-

Polymer Compatibility Studies: Investigate phase stability in polyamide-6 and polycarbonate blends.

-

Biological Screening: Assess antimicrobial and anticancer activity through high-throughput assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume